molecular formula C23H20N2OS B3900496 1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea

1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea

Cat. No.: B3900496
M. Wt: 372.5 g/mol
InChI Key: SEAZVYRABZYREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea is an organic compound with the molecular formula C23H20N2OS. It is a thiourea derivative, characterized by the presence of naphthalene rings and a thiourea moiety.

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea typically involves the reaction of 1-naphthylamine with 2-naphthalen-1-yloxyethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2-phenylethyl)thiourea: Similar in structure but with phenyl groups instead of naphthalene rings.

    1-Benzyl-3-(2-benzylethyl)thiourea: Another similar compound with benzyl groups.

    1-Naphthyl-3-(2-naphthylethyl)thiourea: A closely related compound with slight structural differences.

The uniqueness of this compound lies in its specific naphthalene and thiourea combination, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)24-15-16-26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAZVYRABZYREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NCCOC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-Naphthalen-1-yl-3-(2-naphthalen-1-yloxyethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.